

Understanding the chemical structure of Erythrosine B

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Compound of Interest

Compound Name: Erythrosine B

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The Chemistry of Erythrosine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **Erythrosine B**. The information is tailored for professionals in research, science, and drug development, with a focus on delivering precise, quantitative data and detailed experimental methodologies.

Chemical Identity and Physicochemical Properties

Erythrosine B, also known as FD&C Red No. 3, is a xanthene dye widely used as a food colorant, in printing inks, and as a biological stain.^[1] Chemically, it is the disodium salt of 2',4',5',7'-tetraiodofluorescein. The core structure consists of a fluorescein backbone halogenated with four iodine atoms, which significantly influences its photophysical properties.

Table 1: Chemical Identifiers of **Erythrosine B**

Identifier	Value
IUPAC Name	disodium;2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate
CAS Number	16423-68-0
Molecular Formula	C ₂₀ H ₆ I ₄ Na ₂ O ₅
InChI Key	RAGZEDHHTPQLAI-UHFFFAOYSA-L
SMILES	[Na+]. [Na+].O=C1OC2(C3=C(OC4=C2C=C(I)C(O[Na])=C4I)C(I)=C(O[Na])C(I)=C3)C5=C1C=CC=C5

Table 2: Physicochemical Properties of **Erythrosine B**

Property	Value
Molecular Weight	879.86 g/mol
Appearance	Red to reddish-brown powder
Solubility	Soluble in water and ethanol
Melting Point	Decomposes

Spectral Properties

Erythrosine B exhibits strong absorption in the visible region, which is responsible for its vibrant cherry-pink color. Its fluorescence properties are also a key characteristic, though significantly quenched compared to its parent compound, fluorescein, due to the heavy atom effect of the iodine substituents.

Table 3: Spectral and Photophysical Properties of **Erythrosine B**

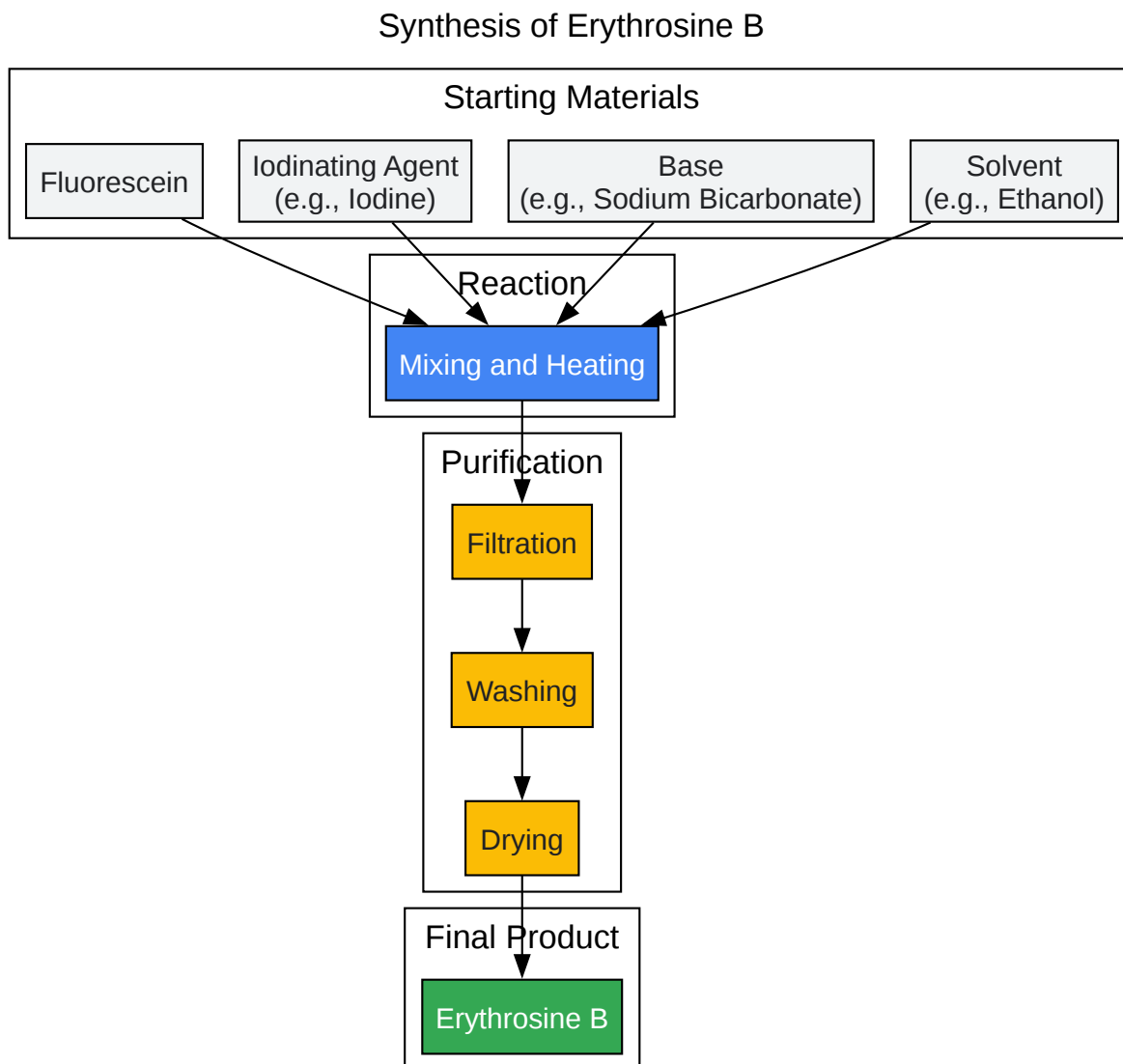
Property	Value
Absorption Maximum (λ_{max}) in water	524-527 nm
Molar Absorptivity (ϵ) at λ_{max} in ethanol	107,000 M ⁻¹ cm ⁻¹ [2]
Emission Maximum (λ_{em})	~554 nm [3]
Fluorescence Quantum Yield (Φ_f) in ethanol	0.08 [2]
Singlet Oxygen Quantum Yield (Φ_Δ) in aqueous solution	~0.6 [4]

Synthesis of Erythrosine B

The synthesis of **Erythrosine B** is typically achieved through the electrophilic iodination of fluorescein.[\[5\]](#) The process involves the substitution of hydrogen atoms on the xanthene ring with iodine atoms.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **Erythrosine B** from fluorescein.



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Caption: A flowchart illustrating the key stages in the synthesis of **Erythrosine B**.

Experimental Protocol: Iodination of Fluorescein

This protocol provides a general method for the synthesis of **Erythrosine B**.

Materials:

- Fluorescein
- Iodine
- Sodium bicarbonate
- Ethanol

Procedure:

- Dissolve fluorescein and sodium bicarbonate in ethanol.
- Add iodine to the solution.
- Heat the mixture under reflux for a specified period to facilitate the iodination reaction.
- After the reaction is complete, cool the mixture to allow the product to precipitate.
- Collect the solid product by filtration.
- Wash the product with a suitable solvent to remove unreacted starting materials and byproducts.
- Dry the purified **Erythrosine B**.

Note: This is a generalized protocol. For precise experimental details, including reactant quantities and reaction times, refer to specific literature procedures.

Analytical Methodologies

A variety of analytical techniques can be employed for the identification and quantification of **Erythrosine B**. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy are the most common methods.

High-Performance Liquid Chromatography (HPLC)

Protocol: Reverse-Phase HPLC Analysis of **Erythrosine B**^{[6][7]}

- Chromatographic System: A standard HPLC system equipped with a pump, injector, column oven, and a PDA or UV-Vis detector.
- Column: Phenomenex C18 Gemini column (150 x 4.6 mm, 5 µm particle size).[6]
- Mobile Phase: A mixture of 20 mM ammonium acetate buffer, acetonitrile, and methanol in a ratio of 40:30:30 (v/v/v).[6]
- Flow Rate: 1.0 mL/min.
- Column Temperature: Ambient.
- Detection Wavelength: 529 nm.[6][7]
- Injection Volume: 10 µL.

Sample Preparation:

- Prepare a stock solution of **Erythrosine B** in the mobile phase.
- Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.2 to 1 µg/mL.[6]
- Filter all solutions through a 0.45 µm syringe filter before injection.

UV-Visible Spectroscopy

Protocol: Spectrophotometric Analysis of **Erythrosine B**[3]

- Spectrophotometer: A double beam UV-Vis spectrophotometer.
- Wavelength Range: 350-600 nm.[3]
- Blank: The solvent used to dissolve the **Erythrosine B** sample (e.g., deionized water).

Procedure:

- Prepare a stock solution of **Erythrosine B** of known concentration in deionized water.

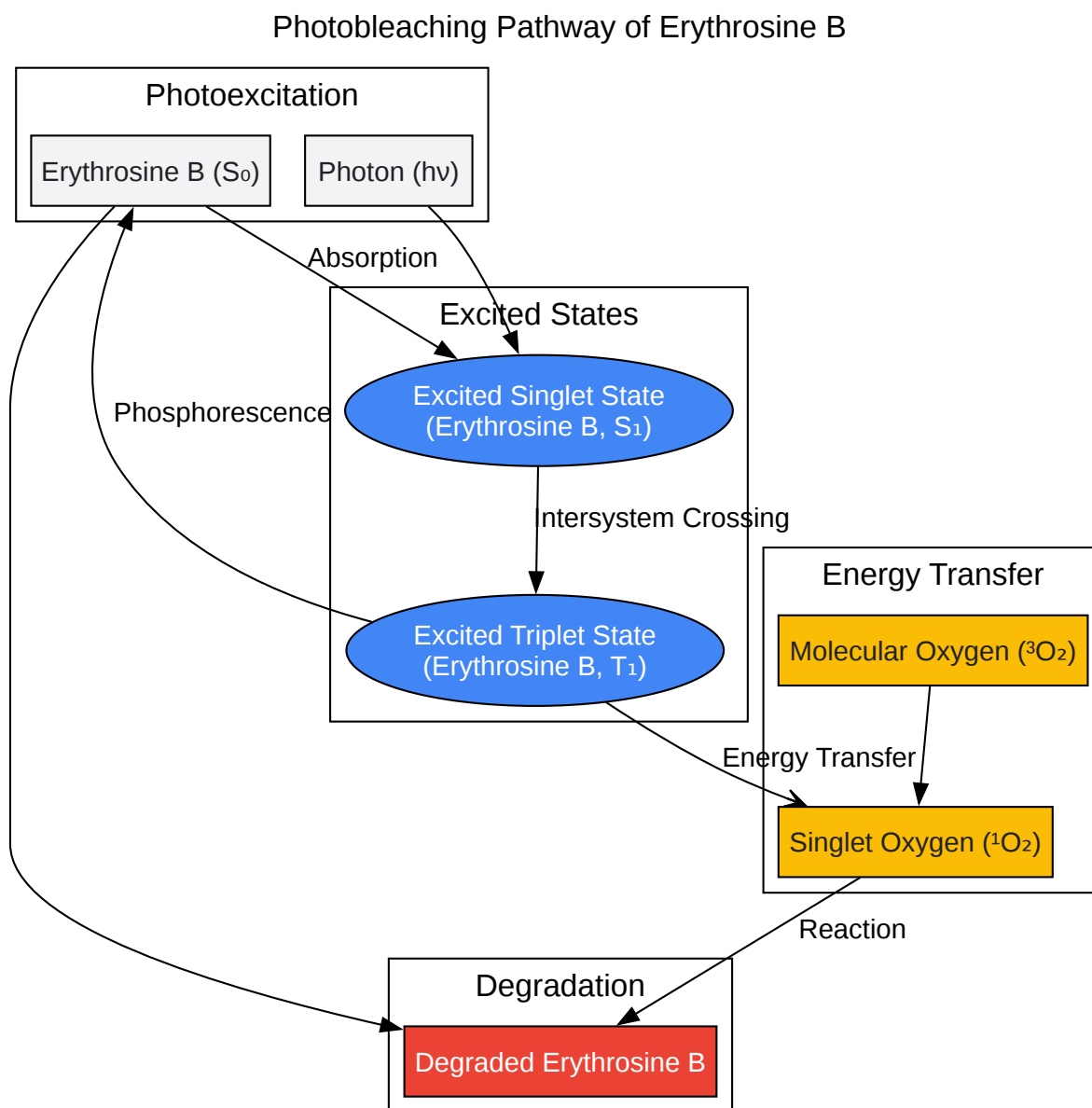
- Prepare a series of standard solutions by serial dilution of the stock solution.
- Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}), which is approximately 525 nm.
- Construct a calibration curve by plotting absorbance versus concentration.
- Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Photobleaching Pathway

Erythrosine B is known to undergo photobleaching upon exposure to light, a process that involves the generation of singlet oxygen.

Mechanism of Photobleaching

The photobleaching of **Erythrosine B** is primarily initiated by the absorption of a photon, leading to an excited singlet state. Through intersystem crossing, the molecule transitions to an excited triplet state. This triplet state can then transfer its energy to ground state molecular oxygen ($^3\text{O}_2$) to generate highly reactive singlet oxygen ($^1\text{O}_2$). The singlet oxygen can then react with a ground state **Erythrosine B** molecule, leading to its degradation and the loss of color.^{[8][9]}



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Caption: A diagram illustrating the photobleaching mechanism of **Erythrosine B** via singlet oxygen generation.

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